Undecyl cyclopropanecarboxylate

Description

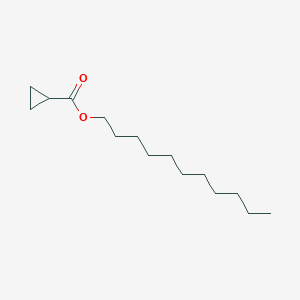

Structure

2D Structure

3D Structure

Properties

CAS No. |

103677-78-7 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

undecyl cyclopropanecarboxylate |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-13-17-15(16)14-11-12-14/h14H,2-13H2,1H3 |

InChI Key |

HLICULHSZHDYAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for Undecyl Cyclopropanecarboxylate and Analogous Esters

Chemical Synthesis Approaches to Cyclopropanecarboxylate (B1236923) Esters

The construction of the cyclopropane (B1198618) ring in ester derivatives can be achieved through several chemical routes, ranging from classical methods to more contemporary strategies that offer greater control over stereochemistry.

Conventional Synthetic Routes to Cyclopropanecarboxylic Acid Esters

Historically, the synthesis of cyclopropanecarboxylic acids and their subsequent esterification has been a common approach. One classic method involves the intramolecular cyclization of γ-halo esters. For instance, γ-chlorobutyric esters can be treated with a base to facilitate the ring closure to form cyclopropanecarboxylate esters. google.com Another traditional route is the malonic ester synthesis. organicchemistrytutor.comyoutube.com This method typically starts with diethyl malonate, which is deprotonated to form an enolate. The enolate then acts as a nucleophile, reacting with a dihaloalkane like 1,2-dibromoethane (B42909). A second deprotonation and intramolecular nucleophilic substitution forms the cyclopropane ring. Subsequent hydrolysis and decarboxylation yield cyclopropanecarboxylic acid, which can then be esterified to the desired ester, such as undecyl cyclopropanecarboxylate.

A well-established procedure for synthesizing the parent cyclopropanecarboxylic acid involves the treatment of γ-chlorobutyronitrile with sodium hydroxide (B78521). orgsyn.org The reaction proceeds through initial hydrolysis of the nitrile to a carboxylic acid, followed by intramolecular cyclization. This method can produce the acid in yields of 74-79%. orgsyn.org The resulting acid can then be esterified with undecyl alcohol to produce this compound.

| Starting Material | Reagents | Product | Yield |

| γ-chlorobutyronitrile | 1. NaOH, heat 2. H₂SO₄ | Cyclopropanecarboxylic acid | 74-79% orgsyn.org |

| Diethyl malonate | 1. NaOEt 2. 1,2-dibromoethane 3. NaOEt 4. H₃O⁺, heat | Cyclopropanecarboxylic acid | Good |

| γ-chlorobutyric ester | Sodium or Potassium alkoxide, Toluene (B28343) | Cyclopropyl (B3062369) carboxylic ester | Good google.com |

Modernized Chemical Strategies for Cyclopropanecarboxylate Ester Formation

Modern organic synthesis has introduced more sophisticated methods for the construction of cyclopropanecarboxylate esters. These methods often provide higher efficiency and stereoselectivity. While specific examples for the direct synthesis of this compound are not prevalent in the literature, the principles can be applied.

One such advanced strategy involves the use of samarium carbenoids. This method allows for the direct cyclopropanation of unmasked α,β-unsaturated carboxylic acids. organic-chemistry.org The reaction, promoted by samarium metal and iodoform (B1672029) (CHI₃) under ultrasonic conditions, is stereospecific. (E)- and (Z)-unsaturated acids yield trans- and cis-cyclopropanecarboxylic acids, respectively. organic-chemistry.org This approach avoids the need for protection and deprotection steps often required in conventional syntheses.

Another innovative approach is the electrocatalytic domino transformation of aldehydes and two different C-H acids, such as alkyl cyanoacetate (B8463686) and dialkyl malonate. rsc.org This one-pot process, using a sodium bromide–sodium acetate (B1210297) double mediatory system, leads to the stereoselective formation of polysubstituted cyclopropanecarboxylate derivatives in good yields. rsc.org

Diastereoselective and Enantioselective Chemical Synthesis of Cyclopropanecarboxylate Esters

Achieving stereocontrol in the synthesis of cyclopropanes is a significant challenge and a major focus of modern synthetic chemistry. The development of diastereoselective and enantioselective methods is crucial for accessing specific stereoisomers of biologically active molecules.

While direct enantioselective synthesis of this compound is not explicitly detailed, analogous systems provide a clear blueprint. For instance, the use of chiral auxiliaries attached to the ester group or the alkene can direct the stereochemical outcome of the cyclopropanation reaction.

A notable example of enantioselective synthesis involves the use of biocatalysis. Engineered myoglobin-based catalysts have been employed for the stereoselective synthesis of fluorinated cyclopropanes. nih.gov These biocatalysts can cyclopropanate a range of alkenes with high diastereoselectivity and enantioselectivity. Furthermore, the enzymatic hydrolysis of racemic amides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid using microorganisms like Rhodococcus rhodochrous has been shown to be highly enantioselective, providing a route to optically active cyclopropanecarboxylic acid derivatives. rsc.org

Catalytic Synthesis of Cyclopropanecarboxylate Esters

Catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of cyclopropanes, offering efficient and selective routes to these valuable compounds.

Transition Metal-Mediated Cyclopropanation Reactions

Transition metal-catalyzed reactions are among the most powerful tools for cyclopropane synthesis. wikipedia.org These reactions typically involve the reaction of an alkene with a metal carbene species generated from a diazo compound. wikipedia.org Rhodium(II) and copper(I) complexes are common catalysts for these transformations. For example, the reaction of an alkene with ethyl diazoacetate in the presence of a rhodium(II) catalyst, such as dirhodium tetraacetate, can efficiently produce the corresponding ethyl cyclopropanecarboxylate. wikipedia.orgthieme-connect.de The choice of catalyst and ligands can influence the stereoselectivity of the reaction.

The Simmons-Smith reaction is another classic example of a metal-mediated cyclopropanation, traditionally using a zinc-copper couple and diiodomethane. digitellinc.compurdue.edu While effective, modern variations have been developed to improve efficiency and selectivity. For instance, cobalt catalysis has been shown to be effective for the cyclopropanation of electron-deficient olefins and for substituted cyclopropanations where traditional zinc carbenoids are unstable. purdue.edu Palladium complexes have also been used to catalyze the reaction of diazomethane (B1218177) with electron-deficient olefins like α,β-unsaturated esters. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Rhodium(II) carboxylates | Alkene, Diazoacetate | Cyclopropanecarboxylate ester | High efficiency, tunable selectivity wikipedia.orgthieme-connect.de |

| Zinc-Copper Couple (Simmons-Smith) | Alkene, Diiodomethane | Cyclopropane | Classic method, good for many alkenes digitellinc.compurdue.edu |

| Cobalt Complexes | Alkene, Dihaloalkane | Cyclopropane | Good for electron-deficient olefins purdue.edu |

| Palladium(II) Acetate | α,β-unsaturated ester, Diazomethane | Cyclopropanecarboxylate ester | Effective for electron-deficient systems acs.org |

Regioselective and Stereoselective Catalytic Transformations involving Cyclopropanecarboxylate Systems

Once the cyclopropane ring is formed, further transformations can be carried out catalytically with high levels of regio- and stereoselectivity. A key reaction in this context is the hydrogenolysis of the cyclopropane ring. The regioselectivity of this ring-opening reaction is influenced by the substituents on the ring and the catalytic system employed.

For instance, the catalytic hydrogenolysis of 1-amino-1-cyclopropanecarboxylic acid and its methyl ester has been studied to understand the regioselectivity of ring cleavage. acs.org Palladium on carbon (Pd/C) is a common catalyst for such hydrogenolysis reactions. researchgate.net The conditions of the hydrogenolysis, including the catalyst, solvent, and hydrogen pressure, can be tuned to achieve the desired outcome. For example, the hydrogenolysis of C-O bonds in the presence of a Pd/C catalyst is a well-established transformation. organic-chemistry.orgnih.gov

In the context of cyclopropanecarboxylate esters, selective hydrogenolysis can be a useful synthetic tool. For example, if the ester contains other reducible functional groups, careful selection of the catalyst and reaction conditions is necessary to achieve chemoselectivity. The hydrogenolysis of carboxylic ortho esters to acetals has been demonstrated using catalysts like 5% Pd/C and 5% Pt/C under mild conditions. nih.gov This highlights the potential for selective transformations within molecules containing a cyclopropanecarboxylate moiety.

Design and Optimization of Catalytic Systems for Ester Synthesis

The synthesis of cyclopropanecarboxylate esters, including this compound, often relies on robust catalytic systems to achieve high yields and selectivity. Traditional chemical synthesis routes can be effective but may require harsh conditions or expensive reagents.

One established method for synthesizing cyclopropyl carboxylic esters involves the use of γ-chloro butyrate (B1204436) as a starting material. google.com In this process, a condensing agent such as sodium alkoxide or potassium alkoxide is used in a solvent like toluene at temperatures ranging from 70 to 130°C. google.com The continuous removal of alcohol byproducts through azeotropic distillation drives the reaction towards the formation of the desired ester, thereby improving the yield. google.com

A more direct and stereospecific approach for the synthesis of cyclopropanecarboxylic acids, the precursors to their esters, involves a samarium-promoted cyclopropanation of α,β-unsaturated carboxylic acids. organic-chemistry.org This method utilizes samarium metal and iodoform in tetrahydrofuran (B95107) under ultrasonic irradiation to generate samarium carbenoid intermediates. organic-chemistry.org A key advantage of this technique is its ability to be performed on unmasked carboxylic acids, eliminating the need for protection and deprotection steps. organic-chemistry.org The reaction demonstrates high stereospecificity, with (E)- and (Z)-unsaturated acids yielding trans- and cis-cyclopropanecarboxylic acids, respectively. organic-chemistry.org

Electrocatalysis presents another innovative strategy for the stereoselective synthesis of cyclopropanecarboxylic acid derivatives. rsc.org A one-pot electrocatalytic domino transformation of aldehydes and two different C-H acids (alkyl cyanoacetate and dialkyl malonate) can produce highly functionalized cyclopropanes. rsc.org This method employs a double mediatory system of sodium bromide and sodium acetate in an undivided cell, leading to the stereoselective formation of trialkyl(2R,3R)-3-aryl-2-cyanocyclopropane-1,1,2-tricarboxylates in good yields. rsc.org

The optimization of these catalytic systems often involves fine-tuning reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and selectivity for the target ester.

Biocatalytic Approaches to Cyclopropanecarboxylate Esters

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of cyclopropanecarboxylate esters, offering high selectivity under mild reaction conditions. Enzymes, particularly lipases and engineered hemoproteins, are at the forefront of these developments.

Enzymatic Resolution and Esterification Processes (e.g., lipase-catalyzed methods)

Lipases are versatile enzymes capable of catalyzing esterification, transesterification, and amidation reactions in addition to their natural role in fat hydrolysis. researchgate.net Their ability to function in organic solvents and maintain high stability makes them ideal for synthetic applications. researchgate.netnih.gov Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism, involving the formation of two tetrahedral intermediates. researchgate.net

The synthesis of flavor esters and polyesters has been successfully demonstrated using various hydrolases, including Candida antarctica lipase (B570770) B (CaLB), which is known for its high catalytic activity and broad thermostability. mdpi.com For instance, the enzymatic esterification of a carboxylic acid and an alcohol can be carried out using equimolar amounts of the substrates with a small percentage of immobilized enzyme. mdpi.com The efficiency of these reactions can be influenced by factors such as temperature and the chain length of the acid and alcohol substrates. mdpi.com

In the context of cyclopropane derivatives, lipases can be used for the optical resolution of racemic cyclopropanecarboxylic acid esters. google.com For example, a lipase from Candida antarctica can selectively react with the (S)-enantiomer of a cyclopropanecarboxylic acid ester, allowing for the separation of enantiomers. google.com Dicarboxylic acids and their esters have also been employed as acylating agents in lipase-catalyzed reactions to produce various derivatives. beilstein-journals.org

A notable advancement in lipase-catalyzed esterification is the use of nanomicelles in an aqueous medium. nih.gov The designer surfactant TPGS-750-M enables the efficient esterification of primary alcohols and carboxylic acids catalyzed by a commercial lipase, overcoming the challenge of water being a byproduct in an aqueous environment. nih.gov

Stereoselective Enzymatic Transformations in Cyclopropane Derivatives Synthesis

The synthesis of chiral cyclopropane rings is of great interest in medicinal chemistry, and biocatalysis offers exceptional stereocontrol. nih.gov Engineered heme proteins, such as variants of cytochrome P450 and myoglobin, have been repurposed to catalyze asymmetric cyclopropanation reactions. nih.govnih.gov These enzymes can achieve high diastereo- and enantioselectivity in the synthesis of cyclopropane-containing pharmaceuticals. nih.govacs.org

For example, an engineered heme protein derived from Bacillus subtilis has been used for the enantioselective synthesis of a chiral cyclopropane precursor to the drug ticagrelor. acs.orgnih.gov This whole-cell biocatalyst facilitates the cyclopropanation of 3,4-difluorostyrene (B50085) with ethyl diazoacetate, yielding the desired ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate with excellent diastereoselectivity (>99% dr) and enantioselectivity (98% ee). acs.orgnih.gov

Another innovative approach involves the use of engineered P411 carbene transferases for the stereoselective synthesis of 1,2,3-polysubstituted cyclopropanes from enol acetates. thieme-connect.com A significant advantage of this biocatalytic method is its ability to use a mixture of (E)- and (Z)-isomers of the starting material while maintaining high stereoselectivity, as the engineered enzyme exclusively reacts with the (Z)-isomer. thieme-connect.com

Furthermore, dehaloperoxidase from Amphitrite ornata has been repurposed to catalyze the diastereo- and enantioselective synthesis of cyclopropanol (B106826) derivatives through the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate. wpmucdn.com

Enzyme Engineering and Substrate Scope Expansion for Biocatalytic Ester Production

Directed evolution and protein engineering are crucial for optimizing enzymes for specific synthetic transformations and expanding their substrate scope. acs.org By introducing specific mutations, the activity, selectivity, and stability of biocatalysts can be significantly enhanced.

The engineering of cytochrome P411 variants has enabled the synthesis of heteroatom-bearing cyclopropanes with high diastereoselectivities and enantioselectivities. acs.org These engineered enzymes can function under mild conditions and provide higher turnovers than some chemical catalysts. acs.org For instance, engineered P411 variants have been used for the gram-scale synthesis of cyclopropanes from N-vinylphthalimide and ethyl diazoacetate with high yield and stereoselectivity. acs.org

Similarly, the engineering of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) has led to variants that can catalyze the formation of both cis- and trans-diastereomers of a pinacolboronate-substituted cyclopropane. nih.govacs.org This boronate functional group allows for further derivatization through Suzuki-Miyaura coupling, enabling the rapid generation of diverse, stereopure cyclopropane building blocks. nih.gov

The substrate scope of enzymatic cyclopropanation has also been expanded to include various substituted styrenes using modified enzymes like CYP450 and Aeropyrum pernix protoglobin. nih.gov While these enzymes were initially designed for other substrates, they have shown moderate to high levels of diastereoselectivity and enantioselectivity with styrenes, and their performance can likely be improved through further engineering. nih.gov The investigation of alternative diazoacetates, such as n-hexyl diazoacetate, has also been explored to address the energetic nature of ethyl diazoacetate. nih.gov

The continuous advancement in enzyme engineering holds the promise of developing highly efficient and selective biocatalysts for the production of a wide array of cyclopropanecarboxylate esters, including this compound, for various applications.

Data Tables

Table 1: Comparison of Catalytic Systems for Cyclopropane Synthesis

| Catalytic System | Starting Materials | Key Features | Reference |

| Sodium/Potassium Alkoxide | γ-chloro butyrate | High temperature; azeotropic removal of alcohol | google.com |

| Sm/CHI₃ | α,β-Unsaturated Carboxylic Acids | Stereospecific; no protection needed; ultrasonic activation | organic-chemistry.org |

| Electrocatalysis (NaBr/NaOAc) | Aldehydes, Alkyl Cyanoacetate, Dialkyl Malonate | Stereoselective; one-pot domino reaction | rsc.org |

Table 2: Examples of Biocatalytic Synthesis of Cyclopropane Derivatives

| Enzyme (Engineered) | Substrates | Product | Stereoselectivity | Reference |

| Bacillus subtilis Heme Protein | 3,4-difluorostyrene, Ethyl Diazoacetate | ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate | >99% dr, 98% ee | acs.orgnih.gov |

| P411 Carbene Transferase | (Z/E)-Enol Acetates | 1,2,3-Polysubstituted Cyclopropanes | High er and dr | thieme-connect.com |

| Dehaloperoxidase (A. ornata) | Vinyl Esters, Ethyl Diazoacetate | Cyclopropanol Derivatives | Up to 99.5:0.5 dr and er | wpmucdn.com |

| Cytochrome P411 Variants | N-vinylphthalimide, Ethyl Diazoacetate | N-Phthaloyl-cyclopropylamine | 97:3 dr, 97% ee (cis) | acs.org |

| R. marinus NOD Variants | Vinylboronate, Diazo Reagent | Pinacolboronate-substituted Cyclopropane | High selectivity for cis/trans | nih.govacs.org |

Chemical Reactivity and Mechanistic Investigations of Cyclopropanecarboxylate Esters

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The high ring strain of the cyclopropane moiety in undecyl cyclopropanecarboxylate (B1236923) makes it susceptible to various ring-opening reactions. These transformations are of significant interest as they provide pathways to functionalized acyclic compounds.

Regio- and Stereocontrol in Ring-Opening Reactions

The regioselectivity and stereoselectivity of ring-opening reactions of cyclopropanecarboxylate esters are influenced by the nature of the reagents and catalysts employed. Due to the high reactivity of cyclopropanes, a variety of methods have been developed for their stereo- and regio-controlled ring-opening to access synthetically useful molecules. researchgate.net Traditional methods for ring-opening include thermolysis, oxidation, and the use of transition metals or radical precursors. researchgate.net

For instance, in organocatalytic enantioselective cascade Michael-alkylation reactions, chiral cyclopropanes can be synthesized from α,β-unsaturated aldehydes and bromomalonates with high enantio- and diastereoselectivities. organic-chemistry.org Subsequent unexpected organocatalyzed stereoselective ring-opening of these cyclopropanes can occur, for example, by switching the base used in the reaction, leading to α-substituted malonate α,β-unsaturated aldehydes. organic-chemistry.org This transformation proceeds through a Michael-alkylation-retro-Michael mechanism. organic-chemistry.org

Furthermore, the treatment of meso-cyclopropyl carbaldehydes with sulfenyl and selenyl chlorides in the presence of an organocatalyst can lead to 1,3-chlorochalcogenated products with complete regioselectivity and high diastereo- and enantioselectivities. nih.gov This enantioselective desymmetrization reaction results in the formation of three adjacent stereocenters. nih.gov The cooperative bimetallic catalysis of iridium and copper has also been utilized for the regio- and enantioselective ring-opening reaction of vinylcyclopropanes with indoles, yielding C3-allylation products. rsc.org

Catalytic Hydrogenolysis Mechanisms and Bond Cleavage Selectivity (e.g., C1-C2 vs. C2-C3 bond cleavage)

Catalytic hydrogenolysis is a crucial transformation for cyclopropanecarboxylate esters, which can lead to the cleavage of the cyclopropane ring. The selectivity of bond cleavage (C1-C2 vs. C2-C3) is a key aspect of these reactions. While copper-based catalysts are known to be selective for the hydrogenolysis of the C-O bond in esters without affecting C-C bonds, other catalysts can promote the cleavage of the cyclopropane ring. mdpi.com

In the context of ester hydrogenolysis, cobalt-based catalysts have been shown to facilitate β-C-O bond cleavage in benzyl (B1604629) benzoate (B1203000) derivatives. rsc.orgrsc.orgresearchgate.net This proceeds through a radical anion decomposition mechanism initiated by a single electron transfer to the ester. epa.gov While this primarily describes cleavage of the ester bond, the principles of controlling bond cleavage through catalyst choice are relevant.

For cyclopropanes themselves, the selective cleavage of C-C bonds is a significant area of research. researchgate.net The reactivity modes include homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening. researchgate.net The specific selectivity of C1-C2 versus C2-C3 bond cleavage in the hydrogenolysis of undecyl cyclopropanecarboxylate would be influenced by factors such as the catalyst system, reaction conditions, and the electronic and steric properties of the substituents on the cyclopropane ring.

Hydrolytic Stability of Cyclopropanecarboxylate Esters

The hydrolytic stability of the ester group in this compound is a critical chemical property, influenced by both electronic and steric factors imparted by the adjacent cyclopropyl (B3062369) group.

Kinetics and Thermodynamics of Acid- and Base-Catalyzed Hydrolysis

Esters of cyclopropanecarboxylic acid exhibit a notable increase in stability under both acid- and base-catalyzed hydrolytic conditions. nih.gov The kinetics of ester hydrolysis are typically studied under pseudo-first-order conditions with either an excess of acid or base. chemrxiv.org

Under acidic conditions, the mechanism generally involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.comyoutube.com For base-catalyzed hydrolysis, the reaction proceeds via a BAc2 mechanism, which involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. epa.govchemrxiv.org

A comparative study on the stability of valacyclovir (B1662844) and its cyclopropane analogue demonstrated that at 40°C and pH 6, the half-life of the cyclopropane derivative was significantly longer (>300 hours) compared to valacyclovir (69.7 hours). nih.gov This highlights the enhanced stability of the cyclopropanecarboxylate ester.

| Compound | Condition | Half-life (h) | Reference |

|---|---|---|---|

| Valacyclovir | 40°C, pH 6 | 69.7 | nih.gov |

| Cyclopropane analogue of Valacyclovir | 40°C, pH 6 | >300 | nih.gov |

Influence of the Cyclopropyl Group on Ester Stability (e.g., hyperconjugative stabilization phenomena)

The enhanced stability of cyclopropanecarboxylate esters is attributed to the electronic properties of the cyclopropyl group. nih.gov The cyclopropyl group provides hyperconjugative stabilization. nih.gov This phenomenon involves the interaction of the electrons in the C-C sigma bonds of the cyclopropane ring with the adjacent pi-system of the ester's carbonyl group. quora.comstackexchange.comkhanacademy.org This "dancing resonance" effectively delocalizes electron density, which stabilizes the ester and makes it less susceptible to nucleophilic attack. quora.com

Computational studies using CBS-QB3 calculations on isodesmic reactions have confirmed that a cyclopropyl group provides this hyperconjugative stabilization when attached to an ester. nih.gov This stabilization is a key factor in the reduced rate of hydrolysis observed for these compounds. nih.gov

Other Significant Chemical Transformations Involving the Ester and Cyclopropane Units

Beyond ring-opening and hydrolysis, this compound can undergo other important chemical reactions that involve either the ester, the cyclopropane ring, or both.

One such transformation is the decarboxylation of α-(carbonyl)cyclopropane carboxylic acids. arkat-usa.org Thermal decarboxylation of these compounds can lead to the formation of 2-substituted-4,5-dihydrofurans instead of the expected ketones. arkat-usa.org The proposed mechanism involves an initial ring-opening of the cyclopropyl moiety to form an α-allyl-β-keto acid system, which then undergoes decarboxylation and cyclization. arkat-usa.org

Cycloaddition reactions are another important class of transformations for cyclopropanes. colab.wsopenstax.orglibretexts.orgnih.gov Donor-acceptor substituted cyclopropanes can participate in [3+2]-cycloaddition reactions with various conjugated systems. colab.ws For instance, Brønsted acid-catalyzed formal [4+3] and [4+2]-cycloaddition reactions of donor-acceptor cyclopropenes with benzopyrylium ions have been reported. nih.gov

Furthermore, radical addition-polar cyclization cascades provide a route to functionalized cyclopropanes from carboxylic acids. nih.gov This involves the reaction of aliphatic carboxylic acids with electron-deficient alkenes, where a carbanion intermediate is trapped in an intramolecular alkylation. nih.gov

Finally, the malonic ester synthesis provides a classic method for preparing cyclopropanecarboxylic acids, which are the precursors to esters like this compound. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org This synthesis involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation. libretexts.org

Detailed Mechanistic Studies of Reaction Pathways

The reactivity of cyclopropanecarboxylate esters, including this compound, is a subject of significant interest due to the unique chemical and physical properties imparted by the cyclopropyl group. Mechanistic investigations into the formation and subsequent reactions of these esters are crucial for optimizing reaction conditions and designing novel catalytic systems. While specific detailed mechanistic studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on other cyclopropanecarboxylate esters and related long-chain fatty acid derivatives.

Elucidation of Reaction Intermediates and Transition States in Catalytic Cycles

The formation of the cyclopropane ring in esters like this compound typically proceeds through a catalytic cycle involving highly reactive intermediates and well-defined transition states. The nature of these species is highly dependent on the chosen catalyst and reaction conditions.

One of the common methods for synthesizing cyclopropanecarboxylate esters is the catalytic cyclopropanation of an corresponding unsaturated precursor, such as an undecyl acrylate (B77674) derivative. In such reactions, a key intermediate is often a metal-carbene species. For instance, in copper-catalyzed reactions with diazo compounds, a copper-carbene intermediate is formed. The catalytic cycle is generally understood to involve the following steps:

Catalyst Activation: The catalyst, often a copper(I) or rhodium(II) complex, reacts with a diazo compound (e.g., ethyl diazoacetate) to form a metal-carbene intermediate, with the expulsion of dinitrogen gas.

Carbene Transfer: The metal-carbene intermediate then reacts with the alkene substrate. This step is the crucial C-C bond-forming step and proceeds through a specific transition state.

Product Formation and Catalyst Regeneration: The cyclopropane ring is formed, and the product, the cyclopropanecarboxylate ester, dissociates from the metal center, regenerating the active catalyst for the next cycle.

The stereochemistry of the final product is determined in the carbene transfer step. The geometry of the transition state, which involves the metal-carbene and the alkene, dictates whether the cis or trans isomer of the cyclopropane ring is formed.

While direct spectroscopic or computational data for the intermediates and transition states in the synthesis of this compound is scarce, studies on similar systems provide a model for understanding these processes. For example, density functional theory (DFT) calculations have been employed to model the transition states in the cyclopropanation of various alkenes. These studies help in visualizing the geometry and energetics of the transition states, providing a rationale for the observed stereoselectivity.

In the context of other reactions of cyclopropanecarboxylate esters, such as ring-opening or rearrangement reactions, the elucidation of intermediates and transition states is equally critical. For instance, in acid-catalyzed ring-opening reactions, a protonated ester intermediate is initially formed, followed by the cleavage of a C-C bond in the cyclopropane ring, leading to a carbocationic intermediate. The stability of this carbocation will influence the reaction pathway and the final product distribution.

The table below summarizes plausible intermediates and transition states in catalytic reactions involving cyclopropanecarboxylate esters, based on general mechanistic principles and studies on analogous systems.

| Reaction Type | Plausible Intermediate(s) | Plausible Transition State(s) | Key Features |

| Catalytic Cyclopropanation | Metal-carbene complex | Metal-carbene-alkene complex | Geometry of the transition state determines stereoselectivity. |

| Acid-Catalyzed Ring Opening | Protonated ester, Carbocation | Protonation transition state, Ring-opening transition state | Stability of the carbocationic intermediate is crucial. |

| Enzymatic Hydrolysis | Acyl-enzyme intermediate | Tetrahedral intermediate | Involves binding to the active site of an enzyme. |

It is important to emphasize that the long undecyl chain in this compound can influence the properties of these intermediates and transition states through steric and electronic effects, a topic that warrants further specific investigation.

Role of Noncovalent Interactions in Reaction Control

Noncovalent interactions, although weak individually, can collectively play a significant role in controlling the outcome of chemical reactions, particularly in catalytic systems. In the context of this compound, the long alkyl chain introduces the potential for various noncovalent interactions that can influence reactivity and selectivity.

Van der Waals Interactions: The undecyl chain can engage in van der Waals interactions with other molecules in the reaction medium, including the catalyst and solvent molecules. In a catalytic cycle, these interactions can affect the orientation of the substrate in the catalyst's active site, thereby influencing the stereochemical outcome of the reaction. For instance, in an enzymatic reaction, the hydrophobic undecyl chain might fit into a hydrophobic pocket of the enzyme, positioning the cyclopropanecarboxylate moiety for a specific transformation.

Steric Hindrance: The bulky undecyl group can exert steric hindrance, which can control the regioselectivity and stereoselectivity of reactions. For example, in an intermolecular reaction, the approach of a reagent to the cyclopropane ring or the ester group might be hindered from the side of the undecyl chain, favoring attack from the less hindered face.

Hydrogen Bonding: While the undecyl chain itself is nonpolar, the ester group in this compound can act as a hydrogen bond acceptor. In reactions involving protic solvents or catalysts with hydrogen bond donor functionalities, hydrogen bonding to the carbonyl oxygen can activate the ester group towards nucleophilic attack or influence the conformation of the molecule in a transition state.

The following table outlines potential noncovalent interactions and their effects on the reactivity of long-chain cyclopropanecarboxylate esters like the undecyl derivative.

| Type of Noncovalent Interaction | Interacting Groups | Potential Effect on Reaction |

| Van der Waals Forces | Undecyl chain and catalyst/solvent | Stabilization of transition states; orientation of substrate. |

| Steric Hindrance | Undecyl chain and approaching reagent | Control of regio- and stereoselectivity. |

| Hydrogen Bonding | Ester carbonyl and H-bond donor | Activation of the ester group; conformational control. |

| Hydrophobic Effects | Undecyl chain and aqueous medium | Driving force for substrate binding in enzymatic reactions. |

Structural Elucidation and Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the structural framework and functional groups present in undecyl cyclopropanecarboxylate (B1236923).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of undecyl cyclopropanecarboxylate.

¹H NMR (Proton NMR) provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the cyclopropyl (B3062369) ring protons and the long undecyl chain protons. The protons on the cyclopropyl ring typically appear in the upfield region (around 0.5-1.5 ppm) due to the ring's shielding effects. The methine proton of the cyclopropyl group adjacent to the carboxylate would be expected at a slightly downfield-shifted position. The methylene (B1212753) protons of the undecyl chain would produce a series of overlapping multiplets, with the triplet for the terminal methyl group appearing at approximately 0.88 ppm and the triplet for the methylene group attached to the oxygen atom (O-CH₂) appearing further downfield, typically around 4.0-4.2 ppm.

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms. In this compound, distinct signals would be observed for the carbonyl carbon of the ester group (around 174 ppm), the carbons of the cyclopropyl ring (typically in the range of 8-16 ppm for the CH₂ groups and slightly more for the CH group), and the carbons of the undecyl chain. The carbon of the methylene group attached to the ester oxygen would be found around 64 ppm. Data for the closely related decyl cyclopropanecarboxylate shows chemical shifts for the cyclopropyl carbons at approximately 8.3 (CH₂) and 13.0 (CH) ppm, and the carbonyl carbon at 174.5 ppm, which provides a strong basis for predicting the spectrum of the undecyl ester. spectrabase.com

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY spectra would show correlations between adjacent protons, for instance, between the different protons on the cyclopropyl ring and between neighboring methylene groups in the undecyl chain. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH | ~1.3-1.6 | ~12-14 |

| Cyclopropyl CH₂ | ~0.6-0.9 | ~8-10 |

| C=O | - | ~174-175 |

| O-CH₂ | ~4.0-4.2 | ~64-66 |

| (CH₂)₉ | ~1.2-1.4 | ~22-32 |

| CH₃ | ~0.88 | ~14 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound (C₁₅H₂₈O₂), the nominal molecular weight is 240.4 g/mol . In electron ionization (EI) MS, the molecular ion peak [M]⁺ at m/z 240 would be expected. Common fragmentation patterns for long-chain esters include the loss of the alkoxy chain and McLafferty rearrangement. A significant peak corresponding to the cyclopropanecarbonyl cation (m/z 69) would likely be observed. For the homologous dodecyl cyclopropanecarboxylate, prominent peaks are observed at m/z 41 and 43, which are characteristic fragments of the cyclopropyl ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound, HRMS would confirm the elemental composition as C₁₅H₂₈O₂ by measuring the exact mass to several decimal places.

Table 2: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 240 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₆H₁₃]⁺ |

| 85 | [C₅H₉O]⁺ (from McLafferty rearrangement) |

| 69 | [C₄H₅O]⁺ (Cyclopropanecarbonyl cation) |

| 41, 43 | Cyclopropyl ring fragments |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy of this compound would show a strong absorption band for the C=O stretching of the ester group, typically in the region of 1725-1745 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ range. The presence of the cyclopropyl group can be identified by the C-H stretching vibrations above 3000 cm⁻¹.

Raman Spectroscopy provides complementary information. The C=C stretching vibration is typically strong in Raman spectra, although not present in this saturated ester. The symmetric vibrations of the cyclopropyl ring would be Raman active.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (cyclopropyl) | Stretching | ~3000-3100 |

| C-H (alkyl) | Stretching | ~2850-2960 |

| C=O (ester) | Stretching | ~1725-1745 |

| C-O (ester) | Stretching | ~1100-1300 |

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures or natural sources, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. The retention time is a characteristic property of the compound under specific GC conditions. Following separation by GC, the compound enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to library spectra or by interpreting the fragmentation pattern.

The analysis of long-chain fatty acid esters by GC-MS is a well-established field, and similar principles apply to this compound. nih.govnih.gov The retention time would be expected to fall between that of decyl and dodecyl cyclopropanecarboxylate on a given column. The mass spectrum obtained from the GC-MS analysis would provide confirmatory structural information as described in the MS section. researchgate.netavantiresearch.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds and Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of individual components within a complex mixture. While this compound has been identified in volatile fractions using gas chromatography-mass spectrometry (GC-MS), the principles of LC-MS are highly applicable for its analysis, particularly in non-volatile matrices or for monitoring reactions in solution.

In a typical LC-MS analysis of a long-chain alkyl ester like this compound, a reversed-phase liquid chromatography setup would be employed. The separation would be based on the hydrophobicity of the analyte. The subsequent detection by mass spectrometry provides high sensitivity and selectivity. Although specific LC-MS studies on this compound are not extensively documented in publicly available literature, the methodology can be inferred from the analysis of similar long-chain fatty acid esters and cyclopropane-containing molecules. nih.govmdpi.com

For instance, the analysis of fatty acid esters of hydroxy fatty acids (FAHFAs), which are also long-chain esters, relies heavily on LC-MS for their characterization. mdpi.com These analyses often utilize electrospray ionization (ESI) in negative mode for molecules with a free carboxyl group, though for an ester like this compound, positive mode ESI would likely be used to detect the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap, would enable the determination of the accurate mass and elemental composition, confirming the molecular formula of the compound.

In a study identifying volatile compounds from Siraitia grosvenorii, this compound was successfully identified using headspace solid-phase microextraction coupled with gas chromatography-quadrupole time-of-flight mass spectrometry (HS-SPME-GC-QTOF MS). scispace.comoup.com The use of high-resolution mass spectrometry in this study was crucial for distinguishing between isomers and isobaric compounds within the complex plant matrix. scispace.comoup.com The accurate mass measurement of the molecular ion or fragment ions is a key aspect of structural elucidation. oup.com

Table 1: Illustrative LC-MS Parameters for Analysis of Long-Chain Esters

| Parameter | Setting |

| Chromatography | Reversed-Phase HPLC/UHPLC |

| Column | C18 or similar hydrophobic stationary phase |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile, methanol) with a modifier (e.g., formic acid) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Time-of-Flight (TOF), Orbitrap, or Triple Quadrupole |

| Scan Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separations

High-performance liquid chromatography (HPLC) is an indispensable technique for the assessment of the purity of synthesized compounds and for their isolation and purification through preparative chromatography. For this compound, HPLC methods would be developed to separate it from starting materials, byproducts, and any degradation products.

The development of an HPLC method for purity analysis would involve selecting an appropriate stationary phase and mobile phase to achieve optimal separation. A common approach for an ester of this nature would be reversed-phase chromatography, where this compound, being a relatively nonpolar molecule, would be well-retained on a C18 or C8 column. Detection is typically achieved using a UV detector if the molecule possesses a chromophore, or more universally with a refractive index detector or an evaporative light scattering detector (ELSD).

For preparative HPLC, the goal is to isolate the compound of interest in a high-purity form. This involves scaling up the analytical method to a larger column and higher flow rates to process larger quantities of the sample. The fractions containing the purified this compound are collected, and the solvent is subsequently removed to yield the pure compound. While specific preparative HPLC methods for this compound are not detailed in the available literature, the principles are well-established for the purification of similar organic esters.

Table 2: General HPLC Conditions for Purity Analysis of Cyclopropane (B1198618) Esters

| Parameter | Setting |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) or ELSD |

| Injection Volume | 10-20 µL |

Application of Advanced Analytical Techniques in Understanding Reaction Kinetics and Mechanisms

Advanced analytical techniques like LC-MS and HPLC are crucial for monitoring the progress of chemical reactions, thereby providing insights into reaction kinetics and mechanisms. For this compound, these techniques can be applied to study both its synthesis and its potential degradation pathways, such as hydrolysis.

The synthesis of this compound would likely involve the esterification of cyclopropanecarboxylic acid with undecyl alcohol or the reaction of a cyclopropanecarbonyl halide with undecyl alcohol. By taking aliquots from the reaction mixture at various time points and analyzing them by HPLC or LC-MS, the disappearance of reactants and the formation of the product can be quantified. This data allows for the determination of the reaction rate, the rate law, and the influence of factors such as temperature and catalyst concentration on the reaction.

The hydrolysis of esters is a fundamental reaction that can be studied in detail using these analytical methods. The hydrolysis of an ester results in the formation of a carboxylic acid and an alcohol. The rate of hydrolysis of this compound can be monitored by measuring the decrease in its concentration or the increase in the concentration of cyclopropanecarboxylic acid over time.

Studies on the hydrolysis of other cyclopropanecarboxylic acid esters have shown that they exhibit enhanced stability compared to other esters. nih.gov For example, the hydrolysis of cyclopropane-containing prodrugs has been investigated, revealing that the cyclopropyl group can influence the rate of hydrolysis. nih.govnih.gov The hydrolysis of esters can be catalyzed by acids or bases. libretexts.orgmasterorganicchemistry.com The mechanism of base-catalyzed hydrolysis (saponification) typically proceeds through a bimolecular nucleophilic acyl substitution (BAC2) mechanism. masterorganicchemistry.comepa.gov

By applying these analytical approaches to this compound, a comprehensive understanding of its chemical reactivity and stability can be achieved.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and predicting the reactivity of molecules. nih.gov DFT is a robust methodology for calculating the molecular and electronic structure of atoms and molecules, providing a balance between computational cost and accuracy. nih.govosti.gov

Research into cyclopropanecarboxylic acid esters has utilized high-level quantum chemical calculations to elucidate their unique properties. For instance, calculations have shown that the cyclopropyl (B3062369) group provides significant hyperconjugative stabilization to the ester functional group. nih.gov This stabilization contributes to the enhanced hydrolytic stability of cyclopropanecarboxylate (B1236923) esters compared to other esters. nih.gov

DFT calculations allow for the determination of various electronic properties and reactivity descriptors that help in understanding and predicting chemical behavior. researchgate.netsemanticscholar.org These descriptors are derived from the molecule's electron density and its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The energies of HOMO and LUMO are crucial, as they relate to the molecule's ability to donate and accept electrons, respectively, governing its reactivity in chemical processes. growingscience.commdpi.com

For a molecule like undecyl cyclopropanecarboxylate, DFT can be used to compute a range of properties that predict its reactivity and stability.

Table 1: Key Molecular Properties Calculable by DFT for this compound

| Property | Description | Significance for Reactivity Prediction |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). Higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. growingscience.com |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. | Quantifies the ability of the molecule to accept an electron. |

| Ionization Potential (IP) | The energy required to remove an electron from a neutral molecule. | Quantifies the ability of the molecule to donate an electron. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Calculated from IP and EA; harder molecules are less reactive. mdpi.com |

| Electrophilicity Index (ω) | A global measure of electrophilic power of a molecule. | Helps in predicting how strongly a molecule will act as an electrophile. semanticscholar.org |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. |

By applying DFT methods like B3LYP with an appropriate basis set (e.g., cc-pVQZ), researchers can obtain precise values for these descriptors, offering a detailed picture of the electronic character and potential reaction pathways for this compound. mdpi.com

Molecular Modeling and Conformational Analysis of Cyclopropanecarboxylate Esters

Molecular modeling and conformational analysis are essential computational techniques used to study the three-dimensional structures of molecules and their dynamic behavior. nih.gov For flexible molecules like this compound, which contains a long alkyl chain and a rotatable ester group, these methods are crucial for understanding its physical and chemical properties.

Computational tools can systematically explore the conformational space to find stable, low-energy structures. This process typically involves:

Building the initial structure: A 3D model of the molecule is constructed using molecular modeling software. sapub.org

Energy Minimization: The geometry of the initial structure is optimized to find a local minimum on the potential energy surface. This relieves any steric strain from the initial build.

Conformational Search: A systematic or stochastic search is performed by rotating various single bonds (e.g., C-C bonds in the undecyl chain, C-O bond of the ester) to generate a wide range of conformations.

Ranking by Energy: The potential energy of each conformation is calculated, allowing them to be ranked from most stable (lowest energy) to least stable (highest energy).

For the undecyl portion, the lowest energy conformation is typically a fully extended, anti-periplanar (zigzag) arrangement, which minimizes steric hindrance. youtube.com However, interactions with other molecules or surfaces can induce folded conformations. The orientation of the ester group relative to the cyclopropane (B1198618) ring is also critical. These conformational preferences influence the molecule's physical properties, such as its packing in a condensed phase, and its ability to interact with other molecules or biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational methodologies used to establish a mathematical or qualitative link between the chemical structure of a compound and its properties or biological activity. creative-biolabs.commdpi.com These models are pivotal in modern chemical and drug design, enabling the prediction of a compound's characteristics before its synthesis, thereby saving time and resources. conicet.gov.ar

Deriving Correlations between Chemical Structure and Chemical Properties/Reactivity

The core principle of QSAR/SAR is that the properties of a chemical are a function of its molecular structure. creative-biolabs.com By analyzing a dataset of compounds with known properties, a model can be developed to correlate structural features (descriptors) with the observed outcome.

For a series of cyclopropanecarboxylate esters, a QSAR study would involve the following steps:

Data Set Selection: A group of structurally related cyclopropanecarboxylate esters with measured data for a specific property (e.g., hydrolytic stability, reaction rate, boiling point) is assembled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, structural fragments.

3D Descriptors: Molecular shape, volume, surface area, and quantum chemical parameters like HOMO/LUMO energies. nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that links the descriptors (independent variables) to the property of interest (dependent variable). nih.gov

For example, a study on aryl-substituted cycloalkenecarboxylic acid methyl esters successfully developed a 2D QSAR model to predict their binding affinity to a biological target. The resulting equation highlighted the importance of electronic properties like HOMO and LUMO energies. nih.gov A similar approach could be applied to this compound and its analogs to correlate structural changes (e.g., altering the length of the alkyl chain, substituting the cyclopropane ring) with changes in chemical reactivity or physical properties.

Predictive Modeling for Optimization of Synthetic Pathways and Product Characteristics

A key application of QSAR models is predictive modeling. Once a QSAR model is built and validated, it can be used to predict the properties of new, yet-unsynthesized compounds. mdpi.com This predictive power is invaluable for optimizing chemical design.

In the context of this compound, predictive models can guide several optimization goals:

Optimization of Product Characteristics: If the goal is to design a cyclopropanecarboxylate ester with, for example, enhanced thermal stability or a specific viscosity, a QSAR model can be used. The model would predict which structural modifications (e.g., changing the ester to a different alcohol, adding substituents to the ring) would lead to the desired property. This allows chemists to prioritize the synthesis of the most promising candidates.

Optimization of Synthetic Pathways: While QSAR is more commonly applied to product properties, related computational models can help optimize synthesis. For instance, theoretical calculations can predict the reactivity of different starting materials or the stability of reaction intermediates, helping to identify the most efficient synthetic route. For the synthesis of cyclopropanecarboxylate esters, which can be prepared from γ-chloro butyrate (B1204436) esters, computational models could predict the yield under different conditions or with different condensing agents. google.com

Table 2: Application of Predictive Modeling in the Design of Cyclopropanecarboxylate Esters

| Application Area | Goal | Predictive Modeling Approach | Example |

|---|---|---|---|

| Product Design | Enhance hydrolytic stability. | Develop a QSAR model correlating structural descriptors with hydrolysis rate. | Predict which ester group (e.g., replacing undecyl with a branched or cyclic alcohol) would yield the most stable compound. |

| Product Design | Modify physical properties (e.g., boiling point). | Create a QSPR (Quantitative Structure-Property Relationship) model linking molecular size and polarity to boiling point. | Predict the boiling point of novel, long-chain cyclopropanecarboxylate esters. |

| Synthesis Optimization | Improve reaction yield. | Use DFT to model the reaction mechanism, calculating activation energies for competing pathways. | Determine if sodium methylate or potassium methylate would be a more effective condensing agent for the cyclization reaction. google.com |

Through these computational approaches, the design and synthesis of compounds like this compound can be transformed from a trial-and-error process into a targeted, data-driven endeavor.

Future Research Directions in Cyclopropanecarboxylate Ester Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Cyclopropanecarboxylate (B1236923) Esters

The synthesis of cyclopropanecarboxylate esters is poised for a paradigm shift towards more sustainable and efficient methodologies. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. Future research will prioritize the development of catalytic, atom-economical processes that minimize waste and environmental impact.

One promising avenue is the advancement of electrocatalytic transformations. For instance, the one-pot electrocatalytic domino transformation of aldehydes and C-H acids has been shown to produce cyclopropanecarboxylic acid derivatives stereoselectively and in high yields (52-87%). rsc.org This approach, utilizing a simple beaker as an undivided cell, offers a greener alternative to conventional methods. rsc.org Extending such electrochemical methods to the synthesis of specific esters like undecyl cyclopropanecarboxylate from readily available precursors would be a significant step forward.

Another key area of development is the use of biocatalysis. Engineered enzymes, such as variants of Rhodothermus marinus nitric oxide dioxygenase, have been successfully employed in the enantioselective synthesis of cyclopropane (B1198618) building blocks from diazoacetates and vinyl boronic acid pinacol (B44631) esters. nih.gov This biocatalytic approach circumvents the need for expensive chiral ligands and transition-metal catalysts, offering a highly selective and sustainable route to chiral cyclopropanecarboxylate esters. nih.gov Future work could focus on engineering enzymes to accept long-chain alcohols like undecanol (B1663989) for the direct synthesis of this compound.

The table below summarizes potential sustainable synthetic routes for this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Electrocatalysis | Domino reaction, simple setup | High yields, stereoselectivity, reduced waste |

| Biocatalysis | Engineered enzymes | High enantioselectivity, mild conditions, avoids heavy metals |

| Flow Chemistry | Continuous processing | Improved safety, scalability, and process control |

Exploration of this compound in New Catalytic Cycles and Transformations

The unique reactivity of the cyclopropyl (B3062369) group makes cyclopropanecarboxylate esters, including the undecyl derivative, attractive candidates for exploration in novel catalytic cycles. The strained three-membered ring can undergo ring-opening reactions, providing access to diverse molecular scaffolds.

Future research will likely focus on leveraging this compound as a linchpin in tandem catalytic sequences. For example, a metal-catalyzed activation of the cyclopropane ring could be coupled with a cross-coupling reaction, allowing for the introduction of the undecyl carboxylate moiety into complex molecules. The long undecyl chain could also serve as a phase tag for catalyst recovery in biphasic catalysis, enhancing the sustainability of the process.

Furthermore, the ester functionality of this compound can be used to direct catalytic transformations. The coordination of the carbonyl oxygen to a metal center can influence the regioselectivity and stereoselectivity of reactions occurring at the cyclopropane ring or other parts of the molecule.

Advanced Mechanistic and Theoretical Investigations into Cyclopropyl Group Reactivity

A deeper understanding of the factors governing the reactivity of the cyclopropyl group is crucial for designing new reactions and catalysts. Future research will employ a combination of advanced experimental techniques and computational modeling to unravel the intricate mechanistic details of reactions involving cyclopropanecarboxylate esters.

Phenyl-substituted cyclopropanes have been used as valuable probes to identify cationic mechanisms in gold(I)-catalyzed rearrangements. nih.gov Similar strategies can be applied to this compound to study the influence of the long alkyl chain on reaction intermediates and transition states. Kinetic studies of ring-opening reactions with various nucleophiles can provide quantitative data on the electrophilicity of the cyclopropane ring. researchgate.net

Computational tools, particularly density functional theory (DFT), will play a pivotal role in mapping potential energy surfaces and identifying key intermediates and transition states. acs.org For instance, CBS-QB3 calculations have shown that the cyclopropyl group provides hyperconjugative stabilization to esters, leading to increased stability under hydrolytic conditions. nih.gov Theoretical studies on this compound could elucidate how the long chain influences the electronic properties and reactivity of the cyclopropyl moiety.

Expansion of Synthetic Applications of Cyclopropanecarboxylate Esters as Chiral Building Blocks

Chiral cyclopropane derivatives are valuable building blocks in medicinal chemistry and materials science. nih.govnih.gov Cyclopropanecarboxylate esters are key precursors to these chiral motifs. An emerging strategy involves the enzymatic synthesis of a core chiral structure that can be further diversified through chemical reactions. nih.gov

Future research will focus on expanding the toolbox of enantioselective methods for the synthesis of cyclopropanecarboxylate esters. This includes the development of new chiral catalysts and the engineering of enzymes with tailored substrate specificities. The resulting enantiopure esters, including chiral this compound, can then be used in the synthesis of complex natural products, pharmaceuticals, and functional materials.

The diastereoselective self-assembly of achiral building blocks into complex chiral architectures represents another exciting frontier. rsc.org While this has been demonstrated with other systems, the principles could be applied to cyclopropanecarboxylate derivatives to create novel supramolecular structures.

The following table highlights the potential of cyclopropanecarboxylate esters as chiral building blocks.

| Application Area | Example | Potential Impact |

| Pharmaceuticals | Synthesis of antiviral prodrugs with enhanced stability. nih.govresearchgate.net | Improved drug delivery and efficacy. |

| Agrochemicals | Precursors to potent insecticides. burnschemistry.com | Development of more effective and selective pest control agents. |

| Materials Science | Monomers for the synthesis of novel polymers with unique properties. | Creation of advanced materials with tailored functionalities. |

Integration of Machine Learning and AI in Predicting this compound Reactivity and Synthesis Pathways

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. nih.gov These powerful tools can be trained on large datasets of chemical reactions to predict reactivity, optimize reaction conditions, and even propose novel synthesis pathways. nih.govyoutube.com

In the context of this compound, ML models could be developed to predict its reactivity in various transformations based on its molecular descriptors. nih.gov This would enable chemists to rapidly screen for promising reaction conditions and identify the most efficient synthetic routes. For example, an ML model could predict the yield of a particular catalytic reaction involving this compound under different conditions, saving significant experimental time and resources. researchgate.net

Furthermore, AI algorithms can be employed to design novel synthetic routes to this compound and other cyclopropanecarboxylate esters. By analyzing vast databases of known reactions, these algorithms can identify new and potentially more efficient ways to construct the target molecule. The integration of interpretable heat-mapping algorithms can provide chemists with insights into how different molecular substructures influence predicted reaction outcomes. researchgate.net

The synergy between experimental chemistry and artificial intelligence holds immense promise for accelerating the discovery and development of new chemical entities and processes in the field of cyclopropanecarboxylate ester chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.